molecular formula C21H30O2 B12696319 delta9-CIS-TETRAHYDROCANNABINOL, (-)- CAS No. 43009-38-7

delta9-CIS-TETRAHYDROCANNABINOL, (-)-

Cat. No.: B12696319
CAS No.: 43009-38-7
M. Wt: 314.5 g/mol
InChI Key: CYQFCXCEBYINGO-SJORKVTESA-N
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Description

6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,10aS)-rel- is a complex organic compound with a molecular formula of C21H30O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,10aS)-rel- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenol with a suitable alkylating agent, followed by cyclization and reduction steps .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure high yield and purity. The process may also involve the use of catalysts to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,10aS)-rel- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives, which can have different chemical and physical properties compared to the parent compound .

Scientific Research Applications

6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,10aS)-rel- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, (6aR,10aS)-rel- involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Properties

CAS No.

43009-38-7

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(6aS,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17+/m1/s1

InChI Key

CYQFCXCEBYINGO-SJORKVTESA-N

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@@H]3C(OC2=C1)(C)C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Origin of Product

United States

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